molecular formula C17H26BNO3 B8085510 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

Cat. No.: B8085510
M. Wt: 303.2 g/mol
InChI Key: QJMXEHUTEOYKEZ-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic ester group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium complexes, copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the amide group produces amines .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The compound’s amide group also contributes to its binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)11-15(20)19-14-9-7-13(8-10-14)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMXEHUTEOYKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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